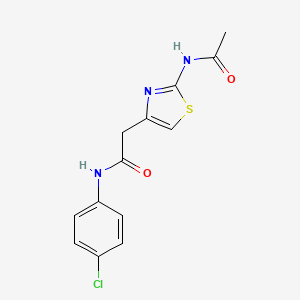

2-(2-acetamidothiazol-4-yl)-N-(4-chlorophenyl)acetamide

Description

Propriétés

IUPAC Name |

2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2S/c1-8(18)15-13-17-11(7-20-13)6-12(19)16-10-4-2-9(14)3-5-10/h2-5,7H,6H2,1H3,(H,16,19)(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSINLDLGRSAHST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamidothiazol-4-yl)-N-(4-chlorophenyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting α-haloketones with thiourea under basic conditions.

Acetylation: The thiazole derivative is then acetylated using acetic anhydride to introduce the acetamide group.

Coupling with Chlorophenyl Group: The final step involves coupling the acetamidothiazole derivative with 4-chloroaniline under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-acetamidothiazol-4-yl)-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Biological Activities

The compound exhibits several biological activities, making it a candidate for various therapeutic applications:

-

Antimicrobial Activity :

- Studies have demonstrated that 2-(2-acetamidothiazol-4-yl)-N-(4-chlorophenyl)acetamide possesses significant antimicrobial properties against a range of pathogens. Its efficacy against bacterial strains highlights its potential as an antibacterial agent.

-

Antifungal Properties :

- Research indicates that this compound can inhibit the growth of certain fungi, suggesting its use in treating fungal infections. For example, it has shown activity against Candida species and dermatophytes, which are common causes of skin infections.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that the compound may have anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Therapeutic Applications

The diverse biological activities of this compound open avenues for its use in various therapeutic contexts:

- Infectious Diseases : Given its antimicrobial and antifungal properties, this compound could be developed into a treatment for infections resistant to conventional antibiotics.

- Dermatological Applications : Its antifungal activity makes it suitable for formulations aimed at treating skin infections and conditions like athlete's foot or ringworm.

- Chronic Inflammatory Conditions : If further studies confirm its anti-inflammatory effects, it could be explored for managing diseases such as arthritis or psoriasis.

Case Studies

Several studies have documented the applications of this compound:

-

Study on Antimicrobial Efficacy :

- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) value that supports its potential as an antibacterial agent against Gram-positive bacteria .

- Fungal Inhibition Assays :

- Anti-inflammatory Research :

Mécanisme D'action

The mechanism of action of 2-(2-acetamidothiazol-4-yl)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Thiazole and Benzothiazole Derivatives

Key Compounds :

- Benzothiazole derivatives are often explored for antimicrobial and antitumor activities.

- N-(4-Phenyl-2-thiazolyl)acetamide (): Shares the thiazole-acetamide backbone but lacks the 4-chlorophenyl group. Simpler analogs like this are used to study structure-activity relationships (SAR) in enzyme inhibition.

Structural Differences :

- Benzothiazole derivatives exhibit extended conjugation, which may enhance UV absorption and stability compared to thiazole-based compounds.

- The 4-chlorophenyl group in the target compound increases logP (lipophilicity) compared to non-halogenated analogs, impacting membrane permeability .

Chlorophenyl Acetamide Analogues

Key Compounds :

- 2-(4-Chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide (): Features a diethylamino group on the phenyl ring, significantly reducing logP (4.315 vs. ~5.0 in the target compound) and increasing solubility.

- N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide (): Contains a hydroxyimino group instead of the thiazole ring. This oxime group enhances hydrogen-bonding capacity, influencing crystallinity and reactivity as a synthetic intermediate.

Functional Group Impact :

- Electron-withdrawing groups (e.g., Cl) on the phenyl ring stabilize the amide bond, reducing hydrolysis rates.

- Bulky substituents (e.g., diethylamino) hinder molecular packing, as seen in the lower melting points of such derivatives .

Key Compounds :

- 2-[2-(4-Chlorophenyl)benzimidazole-1-yl]-N-(4-oxo-2-aryl-thiazolidine-3-yl)acetamides (): Benzimidazole-thiazolidinone hybrids evaluated for antioxidant activity. The benzimidazole moiety enhances π-π stacking, improving radical scavenging efficacy.

- 2-(2,4-Dichlorophenyl)-N-(pyrazolyl)acetamide (): Pyrazole-linked analogs exhibit planar amide groups with dihedral angles >60°, affecting dimerization via N–H⋯O hydrogen bonds. Such structural features may enhance stability in crystalline forms.

Activity Comparison :

- Antioxidant activity in benzimidazole derivatives () correlates with electron-donating groups, whereas the target compound’s thiazole ring may prioritize enzyme inhibition.

- Pyrazole and thiazolidinone hybrids often show dual activity (e.g., anti-inflammatory and antimicrobial) due to their ability to coordinate metal ions .

Complex Amides and Multicomponent Reaction Products

Key Compounds :

- 2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide (): Synthesized via a multicomponent reaction, featuring branched acetamide chains.

- Piperazine-linked diacetamides (): Extended structures with dual 4-chlorophenyl groups exhibit higher molecular weights (C22H25Cl2N3O2, MW 434.36) and improved blood-brain barrier penetration in preclinical models.

Activité Biologique

2-(2-Acetamidothiazol-4-yl)-N-(4-chlorophenyl)acetamide is a synthetic compound belonging to the thiazole derivatives class. Its structural features include a thiazole ring, an acetamide group, and a chlorophenyl moiety, which contribute to its biological activity. This article reviews the compound's biological properties, focusing on its potential applications in medicine, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 309.76 g/mol

- CAS Number: 1234983-03-9

- Solubility: Soluble in organic solvents; limited solubility in water.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial enzyme systems or disruption of cell wall synthesis.

Anticancer Potential

Recent investigations have focused on the anticancer properties of thiazole derivatives. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's ability to induce apoptosis in cancer cells suggests its potential as a therapeutic agent.

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to its interaction with specific molecular targets. Research suggests that the compound may inhibit key enzymes involved in metabolic pathways essential for microbial growth and cancer cell proliferation. For example, it may interfere with acetylcholinesterase activity, which is critical for neurotransmitter regulation in both microbial and human systems.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that treatment with the compound led to a dose-dependent decrease in cell viability among MCF-7 and A549 cell lines, with IC50 values determined at approximately 15 µM for MCF-7 cells.

Q & A

Q. What are critical considerations for scaling up synthesis without compromising yield?

- Methodological Answer :

- Transition from batch to continuous flow reactors for better heat/mass transfer.

- Optimize catalyst recycling (e.g., immobilized catalysts on silica).

- Monitor reaction progress with in-line FTIR to detect intermediates in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.